molecular formula C25H21ClFN3O4 B11073913 1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(4-fluorobenzyl)-3-(4-methoxyphenyl)urea

1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(4-fluorobenzyl)-3-(4-methoxyphenyl)urea

Cat. No.: B11073913
M. Wt: 481.9 g/mol
InChI Key: SETVNEBNEXDVGZ-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(4-fluorobenzyl)-3-(4-methoxyphenyl)urea is a complex organic compound that features a pyrrolidine ring, a urea moiety, and various substituted aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(4-fluorobenzyl)-3-(4-methoxyphenyl)urea typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. The general synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the 4-chlorophenyl, 4-fluorobenzyl, and 4-methoxyphenyl groups through substitution reactions.

    Urea Formation: The final step involves the formation of the urea moiety by reacting an amine with an isocyanate or carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(4-fluorobenzyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(4-fluorobenzyl)-3-(4-methoxyphenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific diseases.

    Biological Studies: Investigation of its effects on various biological pathways and molecular targets.

    Industrial Applications: Use in the synthesis of other complex organic compounds or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(4-fluorobenzyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and aromatic substitutions, which may confer unique biological properties and potential therapeutic benefits.

Properties

Molecular Formula

C25H21ClFN3O4

Molecular Weight

481.9 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C25H21ClFN3O4/c1-34-21-12-8-19(9-13-21)28-25(33)29(15-16-2-6-18(27)7-3-16)22-14-23(31)30(24(22)32)20-10-4-17(26)5-11-20/h2-13,22H,14-15H2,1H3,(H,28,33)

InChI Key

SETVNEBNEXDVGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N(CC2=CC=C(C=C2)F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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